molecular formula C31H30N6O10S B12437597 Fluorescent Thiol Probe

Fluorescent Thiol Probe

Cat. No.: B12437597
M. Wt: 678.7 g/mol
InChI Key: CDPMXQUCTGVMFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorescent thiol probes are specialized chemical compounds designed to detect and quantify thiol groups (-SH) in various biological and chemical systems. Thiols, such as cysteine, homocysteine, and glutathione, play crucial roles in cellular functions and are involved in numerous biochemical processes. The detection of thiols is essential for understanding cellular redox states, signaling pathways, and disease mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluorescent thiol probes typically involves the conjugation of a fluorescent dye with a thiol-reactive group. Common fluorescent dyes include fluorescein, rhodamine, and cyanine derivatives. The thiol-reactive groups can be maleimides, iodoacetamides, or disulfides .

  • Maleimide-based Probes:

      Reaction: Maleimide + Fluorescent Dye → Fluorescent Thiol Probe

      Conditions: The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at room temperature.

  • Iodoacetamide-based Probes:

      Reaction: Iodoacetamide + Fluorescent Dye → this compound

      Conditions: This reaction is typically performed in aqueous or mixed aqueous-organic solvents at neutral to slightly basic pH.

Industrial Production Methods: Industrial production of fluorescent thiol probes involves large-scale synthesis using automated reactors and purification systems. The process includes:

Chemical Reactions Analysis

Types of Reactions: Fluorescent thiol probes undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Fluorescent thiol probes have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of fluorescent thiol probes involves the specific reaction of the probe with thiol groups. The thiol-reactive group of the probe reacts with the thiol group, leading to a change in the fluorescence properties of the dye. This change can be detected and quantified using fluorescence spectroscopy. The molecular targets include cysteine residues in proteins and small molecule thiols like glutathione .

Comparison with Similar Compounds

Fluorescent thiol probes are compared with other thiol-reactive compounds based on their sensitivity, selectivity, and fluorescence properties. Similar compounds include:

    Monobromobimane (mBrB): A widely used thiol-reactive fluorescent dye.

    4-Fluoro-7-sulfamoylbenzofurazan (ABD-F): Known for its high sensitivity.

    5-Iodoacetamidofluorescein (5-IAF): Commonly used for protein labeling.

Uniqueness: Fluorescent thiol probes are unique due to their high selectivity for thiols, minimal interference from other biological molecules, and the ability to provide real-time imaging of thiols in live cells .

Properties

Molecular Formula

C31H30N6O10S

Molecular Weight

678.7 g/mol

IUPAC Name

N-[4-[2-[4-cyano-5-(dicyanomethylidene)-2,2-dimethylfuran-3-yl]ethenyl]phenyl]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]-2,4-dinitrobenzenesulfonamide

InChI

InChI=1S/C31H30N6O10S/c1-31(2)27(26(21-34)30(47-31)23(19-32)20-33)10-6-22-4-7-24(8-5-22)35(12-13-45-16-17-46-15-14-44-3)48(42,43)29-11-9-25(36(38)39)18-28(29)37(40)41/h4-11,18H,12-17H2,1-3H3

InChI Key

CDPMXQUCTGVMFA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C(C(=C(C#N)C#N)O1)C#N)C=CC2=CC=C(C=C2)N(CCOCCOCCOC)S(=O)(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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